REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([OH:11])=[CH:4][CH:3]=1.Br[C:13]1C=C(Br)N=C([N+]([O-])=O)C=1O.C([O-])([O-])=O.[K+].[K+].S(OC)(OC)(=O)=O>CN(C)C=O>[Br:1][C:2]1[N:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:13])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=NC(=C1)Br)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |